molecular formula C8H5Cl2F3O B14043493 1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene

1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene

Cat. No.: B14043493
M. Wt: 245.02 g/mol
InChI Key: FLIHOCVROCGUDT-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 1,4-dichloro-3,5,6-trifluorobenzene with ethyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted benzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less substituted benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,3,5-trifluorobenzene
  • 1,4-Dichloro-2-methoxy-3,5,6-trifluorobenzene
  • 1,4-Dichloro-2-ethoxy-3,5-difluorobenzene

Uniqueness

1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H5Cl2F3O

Molecular Weight

245.02 g/mol

IUPAC Name

1,4-dichloro-2-ethoxy-3,5,6-trifluorobenzene

InChI

InChI=1S/C8H5Cl2F3O/c1-2-14-8-4(10)6(12)5(11)3(9)7(8)13/h2H2,1H3

InChI Key

FLIHOCVROCGUDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1Cl)F)F)Cl)F

Origin of Product

United States

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